molecular formula C₁₅H₁₄D₁₀N₂O₂ B1146530 Diethyl Rivastigmine-d10 CAS No. 1346599-05-0

Diethyl Rivastigmine-d10

Cat. No.: B1146530
CAS No.: 1346599-05-0
M. Wt: 274.42
InChI Key:
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Description

Diethyl Rivastigmine-d10 is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .

Scientific Research Applications

Diethyl Rivastigmine-d10 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and pharmacokinetics.

    Biology: Employed in the study of enzyme kinetics and interactions with cholinesterase enzymes.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Mechanism of Action

Safety and Hazards

Rivastigmine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Recent research on anti-AD drugs has been focused on multi-target compounds. In one study, seven novel hybrids (RIV–BIM) conjugating the active moiety of the drug rivastigmine (RIV) with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied . These hybrids seem to be potential drug candidates for AD with multi-target abilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Rivastigmine-d10 involves the reaction of S-(-)-[1-(3-hydroxyphenyl)ethyl]dimethylamine with N-ethyl-N-methyl carbamoyl chloride in the presence of an organic base . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl Rivastigmine-d10 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Rivastigmine: The parent compound, used in the treatment of Alzheimer’s and Parkinson’s diseases.

    Donepezil: Another cholinesterase inhibitor used for similar therapeutic purposes.

    Galantamine: A natural alkaloid with cholinesterase inhibitory activity.

Uniqueness

Diethyl Rivastigmine-d10 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and metabolic pathway analysis . This labeling allows for more precise tracking and quantification in biological systems compared to its non-labeled counterparts .

Properties

CAS No.

1346599-05-0

Molecular Formula

C₁₅H₁₄D₁₀N₂O₂

Molecular Weight

274.42

Synonyms

N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; 

Origin of Product

United States

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